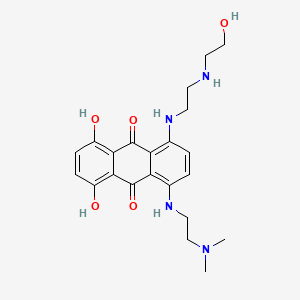
Bbr 2577
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bbr 2577 is a synthetic anthraquinone derivative. This compound is known for its vibrant color and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its structure consists of an anthracenedione core with multiple amino and hydroxyethyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of Bbr 2577 involves several steps:
Starting Materials: The synthesis begins with the preparation of the anthracenedione core, which is typically derived from anthraquinone.
Amination: The anthracenedione core undergoes amination reactions to introduce the dimethylaminoethyl and hydroxyethylaminoethyl groups. This step often involves the use of reagents such as dimethylamine and hydroxyethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Bbr 2577 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form. Reducing agents such as sodium borohydride are typically used.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, allowing for the introduction of other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Complexation: The compound can form complexes with metal ions, which can be useful in various applications, including catalysis and material science.
Applications De Recherche Scientifique
Bbr 2577 has several scientific research applications:
Chemistry: It is used as a dye and a reagent in various chemical reactions, including redox reactions and complexation studies.
Biology: The compound is used in biological assays to study enzyme activities and cellular processes. Its fluorescent properties make it useful in imaging and diagnostic applications.
Industry: The compound is used in the production of dyes and pigments, as well as in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of Bbr 2577 involves its interaction with DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately induces cell death, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Bbr 2577 can be compared with other anthraquinone derivatives, such as:
Mitoxantrone: Similar in structure, mitoxantrone is also an anthraquinone derivative used in cancer therapy.
Doxorubicin: Another anthraquinone-based anticancer drug, doxorubicin, has a different set of functional groups, which affect its interaction with DNA and its cytotoxicity profile.
Daunorubicin: Similar to doxorubicin, daunorubicin is used in cancer treatment but has distinct pharmacokinetic properties and clinical applications.
Propriétés
Numéro CAS |
134566-65-7 |
|---|---|
Formule moléculaire |
C22H28N4O5 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O5/c1-26(2)11-9-25-14-4-3-13(24-8-7-23-10-12-27)17-18(14)22(31)20-16(29)6-5-15(28)19(20)21(17)30/h3-6,23-25,27-29H,7-12H2,1-2H3 |
Clé InChI |
UQIDOBATNIYRTE-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=C2C(=C(C=C1)NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O |
SMILES canonique |
CN(C)CCNC1=C2C(=C(C=C1)NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Key on ui other cas no. |
134566-65-7 |
Synonymes |
1-((2-(dimethylamino)ethyl)amino)-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione BBR 2577 BBR-2577 BBR2577 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















